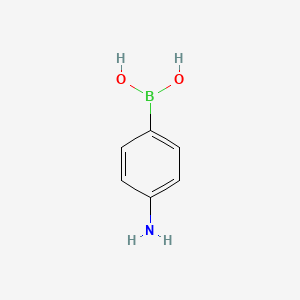

4-Aminophenylboronic acid

描述

Significance and Scope of 4-Aminophenylboronic Acid in Contemporary Chemical Science

The significance of this compound in modern chemistry is intrinsically linked to its role as a versatile building block. nbinno.com The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling reaction. nbinno.com This reaction is a powerful method for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. The presence of the amino group provides a reactive handle for further functionalization, allowing for the construction of elaborate molecular frameworks. smolecule.com

One of the primary applications of 4-APBA is in the synthesis of biaryl compounds, which are prevalent structural motifs in many biologically active molecules. smolecule.com Its utility extends to the preparation of various heterocyclic compounds, such as chromen-4-ones, which have been investigated as inhibitors for DNA-dependent protein kinase. The ability to participate in such a wide array of synthetic transformations has solidified the position of 4-APBA as a staple reagent in organic synthesis.

A significant area of research involves the use of 4-APBA in the development of sensors. smolecule.com The boronic acid moiety can reversibly bind with diols, a class of compounds that includes sugars and other biologically important molecules. This interaction forms the basis for the design of sensors for the detection of glucose, fructose (B13574), and other carbohydrates. smolecule.comresearchgate.net For instance, researchers have developed electrochemical paper-based devices and modified graphene composites incorporating 4-APBA for sugar detection in various samples, including fruit juices. smolecule.comsigmaaldrich.com

The compound's hydrochloride salt, this compound hydrochloride, is also widely used in research due to its enhanced stability and solubility. smolecule.com It serves as a crucial building block in medicinal chemistry and materials science. smolecule.com

Interdisciplinary Relevance of this compound Research

The impact of this compound extends far beyond traditional organic chemistry, demonstrating significant interdisciplinary relevance. Its applications permeate fields such as medicinal chemistry, materials science, and biotechnology.

In medicinal chemistry , 4-APBA and its derivatives are instrumental in the development of novel therapeutic agents. The compound is a key intermediate in the synthesis of multi-target receptor tyrosine kinase inhibitors, which are being explored as anti-angiogenesis agents for cancer therapy. nbinno.comchemicalbook.com Furthermore, the boronic acid functionality itself can exhibit biological activity, notably as an inhibitor of certain enzymes like serine proteases. smolecule.com This has spurred interest in its potential for drug development in diseases where enzyme inhibition is a therapeutic strategy. smolecule.com

In the realm of materials science , 4-APBA is employed in the creation of advanced materials with tailored properties. smolecule.com It is used to develop polymers and sensors. smolecule.com For example, it has been incorporated into the synthesis of carbon dot sensors for the detection of ascorbic acid (vitamin C) and used to modify carbon electrodes to enhance their sensitivity for detecting molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and hydrogen peroxide. smolecule.com Its ability to form stable complexes is also valuable in the creation of fluorescent dyes for biomedical imaging. nbinno.com

Bioconjugation and biosensing represent another significant area of interdisciplinary research for 4-APBA. The reversible covalent bonding between the boronic acid group and diols is exploited for the specific recognition and immobilization of glycoproteins and other biomolecules. nih.gov This property has been utilized in the development of platforms for influenza diagnosis by creating surfaces that can selectively bind to sialic acid, a sugar moiety found on the surface of the virus. Functionalized magnetic nanocomposites with 4-APBA have demonstrated high adsorption capacities for glycoproteins, highlighting their potential in proteomics research.

The versatility of this compound and its derivatives in bridging different scientific disciplines underscores its importance as a multifaceted chemical tool with far-reaching applications.

Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈BNO₂ | nbinno.comnih.gov |

| Molecular Weight | 136.94 g/mol | nbinno.comnih.gov |

| CAS Number | 89415-43-0 | nbinno.comnih.gov |

| Appearance | Off-white to light beige crystalline solid/powder | nbinno.com |

| Melting Point | 62-66 °C or 208-214 °C (varies by source) | nbinno.comalfa-chemistry.com |

| Boiling Point (Predicted) | 355.0 ± 44.0 °C | |

| Density | 1.23 g/cm³ | nbinno.com |

| Solubility | Limited in water; soluble in organic solvents like ethanol (B145695) and DMSO | nbinno.com |

属性

IUPAC Name |

(4-aminophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4,9-10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPDAJWEBQRQCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370395 | |

| Record name | 4-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89415-43-0 | |

| Record name | 4-Aminophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Aminophenylboronic Acid and Its Derivatives

Established Synthetic Routes to 4-Aminophenylboronic Acid

Reduction of 4-Nitrophenylboronic Acid via Catalytic Hydrogenation

A prevalent and traditional method for the synthesis of this compound involves the reduction of 4-nitrophenylboronic acid. smolecule.com This transformation is commonly achieved through catalytic hydrogenation. The process typically utilizes a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. google.com

The reaction is generally carried out in a suitable solvent, such as absolute ethanol (B145695). google.com Key parameters that are controlled to ensure high yield and purity include the reaction temperature, pressure, and the concentration of the catalyst. google.com For instance, the hydrogenation can be performed in a reaction kettle where 4-nitrophenylboronic acid is mixed with ethanol, and a specific weight percentage of Pd/C catalyst is added. google.com The hydrogen vapor pressure is maintained between 0.2 and 1 atm, with the reaction proceeding for 1 to 6 hours. google.com This method is favored for its efficiency and is adaptable for large-scale industrial production.

| Starting Material | Catalyst | Reagents | Solvent | Pressure | Reaction Time | Product |

| 4-Nitrophenylboronic Acid | Palladium-on-carbon (Pd/C) | Hydrogen Gas | Ethanol | 0.2-1 atm | 1-6 hours | This compound |

Direct Boronation of Aniline (B41778) Derivatives

Direct boronation of aniline derivatives presents an alternative pathway to this compound. This approach involves the direct introduction of a boron-containing moiety onto the aniline ring. smolecule.com While electrophilic C-H borylation of anilines typically results in para-functionalization, achieving regioselectivity can be a challenge. nih.gov In the absence of directing groups, iridium and cobalt-catalyzed C-H borylations often yield a mixture of meta- and para-borylated products. nih.gov

The development of specific catalysts and reaction conditions is crucial to control the regioselectivity of the borylation. For example, the use of directing groups can steer the borylation to the ortho position. nih.gov However, for the synthesis of the para-substituted isomer, methods that favor electrophilic aromatic substitution at the position para to the amino group are employed.

Palladium-Catalyzed Reactions Involving 4-Iodoaniline and Bis(pinacolato)diboron (B136004)

A widely used and versatile method for synthesizing boronate esters, including the pinacol (B44631) ester of this compound, is the palladium-catalyzed Miyaura borylation. mdpi.comorganic-chemistry.org This reaction involves the cross-coupling of an aryl halide, such as 4-iodoaniline, with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B₂pin₂). mdpi.com

The reaction is typically catalyzed by a palladium complex, such as PdCl₂(dppf) or a combination of a palladium precursor and a phosphine (B1218219) ligand. mdpi.comorganic-chemistry.org A base, such as potassium acetate (B1210297) or potassium carbonate, is required to facilitate the catalytic cycle. mdpi.comorganic-chemistry.org The choice of base is critical to prevent side reactions, such as the Suzuki cross-coupling of the newly formed boronate ester with the starting aryl halide. mdpi.comorganic-chemistry.org The reaction is generally conducted in an anhydrous solvent like dimethylformamide (DMF) or dioxane at elevated temperatures. mdpi.com This method is valued for its functional group tolerance and its applicability to a wide range of substrates. organic-chemistry.orgorganic-chemistry.org

| Aryl Halide | Boron Reagent | Catalyst | Base | Solvent | Product |

| 4-Iodoaniline | Bis(pinacolato)diboron | Palladium complex (e.g., PdCl₂(dppf)) | Potassium Acetate | Anhydrous DMF or Dioxane | This compound pinacol ester |

Advanced Synthetic Strategies for this compound Pinacol Ester

Two-Step Procedures via Metalation and Esterification

Advanced synthetic strategies have been developed for the scalable preparation of this compound pinacol ester, often involving a two-step process of metalation followed by esterification. researchgate.netclockss.org A common starting material for this route is a protected 4-haloaniline, such as 4-bromoaniline (B143363). researchgate.netclockss.org The amino group is first protected, for instance, by reacting it with diphenyl ketone in the presence of boron trifluoride etherate. researchgate.netclockss.org

The protected 4-bromoaniline then undergoes a metalation reaction. This is followed by esterification with a boron-containing electrophile, such as trimethyl borate (B1201080), and subsequent reaction with pinacol. clockss.org The final step involves the deprotection of the amino group, typically under acidic conditions, to yield the desired this compound pinacol ester. clockss.org This method has been successfully scaled up to produce kilogram quantities of the product in good yield and high quality. researchgate.netclockss.org

Lithium Trialkylmagnesiate-Mediated Halogen-Magnesium Exchange

A significant advancement in the metalation step of the aforementioned two-step procedure is the use of lithium trialkylmagnesiate reagents. researchgate.netclockss.org This method facilitates a halogen-magnesium exchange reaction. Specifically, a lithium ate complex, such as lithium trialkylmagnesiate (e.g., i-Bu(n-Bu)₂MgLi), is used to induce the exchange of bromine for magnesium in the protected 4-bromoaniline derivative. clockss.org

This halogen-magnesium exchange proceeds readily under mild, non-cryogenic conditions (e.g., -20 °C), which is a notable advantage over methods requiring very low temperatures. researchgate.netclockss.org The resulting magnesium species is then reacted with a borate ester like trimethyl borate, followed by the addition of pinacol to form the pinacol ester. clockss.org The reaction has been optimized to achieve high yields, making it a practical and cost-effective process for large-scale synthesis. clockss.org

| Protected Aryl Halide | Reagent | Reaction Type | Intermediate | Subsequent Steps | Product |

| 4-bromo-N-(diphenylmethylidene)aniline | Lithium trialkylmagnesiate | Halogen-Magnesium Exchange | Arylmagnesium species | Esterification with trimethyl borate and pinacol, Deprotection | This compound pinacol ester |

Green Chemistry Approaches in this compound Synthesis

In the pursuit of sustainable chemical manufacturing, green chemistry principles are being increasingly applied to the synthesis of this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable development is a more environmentally friendly and cost-effective process for the scalable preparation of this compound pinacol ester. clockss.org This improved synthetic route has been successfully scaled up to produce kilogram quantities with good yield and high quality. clockss.org The process involves the metalation of a protected 4-bromoaniline with lithium trialkylmagnesiate under mild conditions (-20 °C), followed by esterification and deprotection. clockss.org This method is considered more environmentally friendly compared to previously reported procedures. clockss.org

Another eco-friendly approach focuses on the oxidative polymerization of aminophenylboronic acid (APBA). acs.org This method is performed directly on a disposable screen-printed carbon electrode surface and avoids the use of harmful complexing agents like fluoride (B91410), operating in neutral media containing phosphate (B84403) at room temperature. acs.org This green approach stands in contrast to existing chemical and electrochemical methods that often rely on surfactants, acids, and chemical oxidants. acs.org

Fluoride-Free Polymerization Methods

A significant advancement in green synthesis is the development of fluoride-free polymerization methods for this compound. Traditionally, fluoride has been used as a complexing agent to facilitate the electropolymerization of aminophenylboronic acids. rsc.orgnih.gov However, concerns about the environmental and health impacts of fluoride have prompted the search for alternatives.

A recently developed eco-friendly method for the oxidative polymerization of aminophenylboronic acid (APBA) completely avoids the use of fluoride. acs.org This process occurs directly on a disposable screen-printed carbon electrode surface in a neutral phosphate medium at room temperature. acs.org The mechanism involves altering the electronic state of boron and utilizing the reducible oxygen functional groups on the electrode surface to initiate the polymerization reaction. acs.org This approach not only eliminates the need for the hazardous complexing agent fluoride but also for surfactants, acids, and chemical oxidants that are common in other methods. acs.org

Synthesis of Poly(this compound) and Its Nanostructures

The synthesis of poly(this compound) (PAPBA) and its nanostructures has garnered attention due to the polymer's versatile functional groups and its potential applications in areas like sensing. acs.org

An eco-friendly approach has been demonstrated for the oxidative polymerization of aminophenylboronic acid directly on a screen-printed carbon electrode surface, resulting in the formation of nanowires. acs.orgacs.org Scanning electron microscopy (SEM) has confirmed the formation of these nanowire structures. acs.orgacs.org The density and uniformity of the nanowires can be controlled by adjusting the monomer concentration during synthesis. acs.org X-ray photoelectron spectroscopy (XPS) analysis of the resulting polymer reveals the presence of multiple functional moieties, including imine, azo, and boronic acid groups, which are valuable for sensing applications. acs.org

The electrochemical polymerization of this compound can lead to the formation of either a dimer or a polymer on the electrode surface, with the resulting structure exhibiting different functionalities. researchgate.net The dimer, for instance, possesses -NH-NH- and -B(OH)2 moieties and shows good electrocatalytic activity for the detection of free chlorine and sugars in neutral media. researchgate.net

Derivatization of this compound for Functional Enhancement

Derivatization of this compound is a key strategy to enhance its functionality for specific applications. This includes the formation of boronic esters, acylation of the amino group, and the synthesis of complex fluorescent molecules.

Formation of Boronic Esters

The formation of boronic esters, particularly the pinacol ester of this compound, is a common derivatization that improves the compound's stability and utility in organic synthesis. chemimpex.com A practical and scalable two-step process has been developed for the preparation of this compound pinacol ester from 4-bromoaniline. clockss.org This method utilizes a lithium trialkylmagnesiate for the halogen-magnesium exchange under non-cryogenic conditions (-20 °C), making the process more amenable to large-scale production. clockss.org The resulting pinacol ester is a versatile intermediate for a wide range of biologically active compounds and fluorescent sensors. clockss.org

The mechanism of boronic ester formation involves the reaction of the boronic acid with a diol, such as pinacol or the 1,3-cis-diols of poly(vinyl alcohol), to form a cyclic boronate ester and water. researchgate.net This reaction is reversible and can be influenced by pH. researchgate.net

Table 1: Scalable Synthesis of this compound Pinacol Ester

| Step | Reactants | Reagents | Conditions | Product | Yield | Reference |

| 1. Protection | 4-bromoaniline, benzophenone | BF₃·Et₂O | Toluene, reflux | 4-bromo-N-(diphenylmethylidene)aniline | 86% | clockss.org |

| 2. Borylation & Deprotection | 4-bromo-N-(diphenylmethylidene)aniline | i-Bu(n-Bu)₂MgLi, B(OMe)₃, pinacol, HCl | THF, -20 °C | This compound pinacol ester | 70% | clockss.org |

Acylation Reactions to Yield 4-Acetamidobenzeneboronic Acid

Acylation of the amino group in this compound is a straightforward method to modify its electronic properties and introduce new functionalities. A common example is the synthesis of 4-acetamidobenzeneboronic acid.

This derivative can be prepared through the acylation of this compound with reagents such as acetic anhydride (B1165640) or chloroacetyl chloride. google.com One preparative method involves the hydrogenation of 4-nitrobenzeneboronic acid to obtain this compound, which is then subjected to an acylation reaction. google.com For instance, reacting this compound with chloroacetyl chloride in chloroform (B151607) at 40°C yields 4-acetamidobenzeneboronic acid with a reported yield of 78.2%. google.com

Table 2: Synthesis of 4-Acetamidobenzeneboronic Acid

| Starting Material | Acylating Agent | Solvent | Reaction Conditions | Product | Yield | Reference |

| This compound | Chloroacetyl chloride | Chloroform | 5°C to 40°C, 3h | 4-acetamidobenzeneboronic acid | 78.2% | google.com |

| This compound | Acetic anhydride | Suitable solvent | Inert atmosphere | 4-acetamidobenzeneboronic acid | Not specified | chembk.com |

Synthesis of Fluorescent Chromophore Molecules

This compound serves as a crucial building block for the synthesis of fluorescent chromophore molecules, which are widely used in sensing applications. google.com The boronic acid moiety can interact with diols, such as those found in saccharides, leading to changes in the fluorescence properties of the molecule. nih.gov

Various fluorescent dyes have been conjugated with this compound to create sensors for different analytes. For example, azo dyes synthesized from this compound have been shown to be sensitive to a selection of saccharides. preprints.orgmdpi.com By modifying the electronic configuration of the azo chromophore through different substituents, the sensing properties can be tuned. preprints.orgmdpi.com

Furthermore, this compound has been used to prepare fluorescent probes based on other fluorophores like 4-sulfo-1,8-naphthalic anhydride for the detection of glucose. nih.gov The synthesis of these probes often involves a one or two-step reaction with the appropriate starting materials. nih.gov The resulting sensors can exhibit an "OFF-ON" fluorescence response upon binding to their target analyte. nih.gov

Enantioselective Synthesis of α-Aminoboronates

The development of synthetic methodologies for the production of enantiomerically pure α-aminoboronates is a significant area of research, driven by the important biological activities of these compounds. Chiral α-aminoboronic acid derivatives are analogs of α-amino acids and have found applications as protease inhibitors, with some being approved as anticancer drugs. rsc.org Catalytic enantioselective methods are particularly desirable as they can provide efficient access to these valuable molecules from simple starting materials. researchgate.net Various strategies have been developed, including copper-catalyzed, rhodium-catalyzed, and nickel-catalyzed reactions, each offering distinct advantages in terms of substrate scope and reaction conditions.

A notable advancement in this field is the copper-catalyzed enantioselective N-alkylation of carbamates with racemic α-chloroboronate esters. This method utilizes a chiral copper catalyst, generated in situ from commercially available components, to achieve the synthesis of a variety of α-aminoboronic acid derivatives. nih.gov The reaction demonstrates good functional-group compatibility, tolerating aryl chlorides, olefins, ethers, acetals, and esters. nih.gov

Another powerful copper-catalyzed method involves the dearomative borylation of 4-quinolinols. This highly enantioselective and regioselective process, employing a Cu(I)/(R,R)-Ph-BPE catalyst, leads to the formation of unique heterocyclic α-amino boronates. rsc.org These products are not only interesting for their potential biological activity but also serve as versatile intermediates for the synthesis of highly functionalized tetrahydroquinolines. rsc.org

Rhodium-catalyzed reactions have also emerged as a robust tool for the enantioselective synthesis of α-aminoboronates. One such method is the enantioselective C(sp³)–H borylation of N-adjacent C-H bonds. scispace.comacs.org This approach is applicable to a range of substrates, including 2-(N-alkylamino)heteroaryls and N-alkanoyl or aroyl-based amides. scispace.comacs.org The resulting enantioenriched α-aminoboronates can be further transformed stereospecifically, for instance, through Suzuki–Miyaura coupling. acs.org

Furthermore, nickel-catalyzed asymmetric hydroamidation of alkenyl boronates presents an efficient route to highly enantioenriched α-aminoboronates. nih.gov This process uses a simple amino alcohol ligand and proceeds under mild conditions with a broad substrate scope. nih.gov The synthetic utility of this method has been showcased by its application in the efficient synthesis of the pharmaceutical agent Vaborbactam. nih.gov

The following tables provide a summary of representative examples from the literature, detailing the reaction conditions and outcomes for different enantioselective synthetic methods.

Table 1: Copper-Catalyzed Enantioselective Synthesis of α-Aminoboronates

| Entry | Substrate | Catalyst System | Solvent | Temp. (°C) | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Racemic α-chloroboronate ester & Carbamate | CuCl / (S,S)-L1 / P1 | Dioxane | Room Temp | - | >90 | nih.gov |

| 2 | 4-Quinolinol | Cu(I) / (R,R)-Ph-BPE | - | - | High | High | rsc.org |

| 3 | N-tert-Butanesulfinyl Aldimine | - | - | - | High | High | researchgate.net |

| 4 | Aldimine | Planar-chiral NHC-Cu(I) | - | - | High | High | acs.org |

Table 2: Rhodium-Catalyzed Enantioselective Synthesis of α-Aminoboronates

| Entry | Substrate | Catalyst System | Key Transformation | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | 2-(N-alkylamino)heteroaryl | Rh-monophosphite | C(sp³)–H Borylation | High | High | scispace.comacs.org |

| 2 | N-alkanoyl amide | Rh-monophosphite | C(sp³)–H Borylation | High | High | scispace.comacs.org |

| 3 | α-Arylenamide | Rhodium / phosphorous-chiral ligand 37 | Hydroboration | Good | Excellent | rsc.org |

Table 3: Nickel-Catalyzed Enantioselective Synthesis of α-Aminoboronates

| Entry | Substrate | Catalyst System | Key Transformation | Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Alkenyl boronate & Dioxazolone | NiH / amino alcohol ligand | Asymmetric Hydroamidation | Mild | High | High | nih.gov |

Reactivity and Reaction Mechanisms of 4 Aminophenylboronic Acid

Mechanistic Investigations of Boronic Acid Group Interactions

The boronic acid group, -B(OH)₂, is the primary center of reactivity in 4-APBA, known for its ability to engage in reversible covalent bonding. This characteristic is central to many of its applications, particularly in the fields of sensing and molecular recognition.

A hallmark of boronic acids, including 4-APBA, is their capacity to form reversible covalent bonds with compounds containing 1,2- or 1,3-diol functionalities. chemimpex.com This interaction is foundational to their use in detecting and binding with sugars and other biomolecules. smolecule.com

The reaction between 4-APBA and a diol or polyol results in the formation of a cyclic boronate ester and water. researchgate.net This equilibrium reaction is pH-dependent. In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral boronate form (sp³ hybridized). The formation of a stable boronate ester is favored at a pH higher than the pKa of the diol and lower than the pKa of the boronic acid. acs.org The presence of the amino group in the para position can influence the pKa of the boronic acid, thereby affecting the pH range for optimal boronate ester formation. nih.gov

The mechanism involves the initial interaction of the electron-deficient boron atom with a hydroxyl group of the diol. researchgate.net Subsequent elimination of water leads to the formation of the cyclic boronate ester. The reversibility of this bond is a key feature, allowing for dynamic systems that can respond to changes in pH or the concentration of the diol.

Table 1: Factors Influencing Boronate Ester Formation

| Factor | Description |

| pH | The pH of the medium affects the equilibrium between the trigonal boronic acid and the tetrahedral boronate anion, influencing the rate and stability of ester formation. acs.orgmdpi.com |

| pKa of Boronic Acid | The acidity of the boronic acid, which can be modulated by substituents on the phenyl ring, determines the propensity to form the boronate anion. acs.orgnih.gov |

| Diol Structure | The geometry and steric hindrance of the diol, as well as the pKa of its hydroxyl groups, play a crucial role in the stability of the resulting boronate ester. acs.org |

| Solvent | The polarity and protic nature of the solvent can influence the reaction equilibrium. |

Beyond its interaction with diols, the boronic acid group can also engage in reactions with other functional groups such as amines and carboxylic acids. researchgate.net These interactions are also typically reversible and contribute to the compound's utility in creating dynamic chemical systems. For instance, the interaction with amines can lead to the formation of B-N dative bonds, which is a key aspect of its coordination chemistry. In some cases, boronic acids can react with carboxylic acids, although this is less common than diol interactions.

Reversible Covalent Bonding with Diols and Polyols

Role of the Amino Group in Chemical Transformations

The amino group (-NH₂) at the para-position of the phenyl ring significantly contributes to the chemical versatility of 4-APBA. It can act as a nucleophile and a coordination site, expanding the range of possible chemical modifications.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic. smolecule.com This allows 4-APBA to participate in a variety of nucleophilic substitution and addition reactions. For example, the amino group can react with electrophiles such as acyl chlorides or anhydrides to form amides. nih.gov This reactivity is crucial for immobilizing 4-APBA onto surfaces or for incorporating it into larger molecular frameworks. frontiersin.org The nucleophilicity of the amino group is a key feature in bioconjugation techniques, where it enables the linking of 4-APBA to proteins or other biomolecules. chemimpex.comresearchgate.net

Table 2: Examples of Nucleophilic Reactions of the Amino Group

| Reaction Type | Reactant | Product |

| Acylation | Acyl chloride | Amide |

| Alkylation | Alkyl halide | Secondary or Tertiary Amine |

| Amide Bond Formation | Carboxylic Acid (with coupling agent) | Amide |

| Schiff Base Formation | Aldehyde or Ketone | Imine |

The amino group of 4-APBA can also act as a ligand in coordination complexes with metal ions. The nitrogen atom can donate its lone pair of electrons to a metal center, forming a coordinate bond. This property allows for the synthesis of a variety of metal-organic frameworks (MOFs) and other coordination polymers. The ability to coordinate with metals, combined with the diol-binding capability of the boronic acid group, makes 4-APBA a bifunctional ligand for the design of sophisticated sensor systems and catalytic materials.

Post-Synthetic Modifications

4-Aminophenylboronic acid and its derivatives, particularly the pinacol (B44631) ester, are valuable reagents for the post-synthetic modification of various materials. The presence of both an amino group and a boronic acid (or its ester) allows for a range of chemical transformations to be performed on a pre-existing structure.

One key application of post-synthetic modification is in the functionalization of Covalent Organic Frameworks (COFs). escholarship.org COFs are crystalline porous polymers with regular structures. The amino group of this compound can be used to build the initial framework, for instance, through imine condensation. Subsequently, the boronic acid group can be modified, or the linkage itself can be chemically transformed. For example, an imine-linked COF can be converted to a more stable amide-linked material through oxidation. escholarship.org This approach decouples the initial formation of a crystalline material from the final desired functionality and stability. escholarship.org

The amino group of this compound provides a site for various chemical modifications through standard amine chemistry, such as acylation and alkylation. This allows for the attachment of different functional groups to a polymer or surface that has been prepared using this compound. For example, 3-aminophenylboronic acid has been attached to magnetic nanoparticles and then further functionalized. rsc.org In another instance, this compound was used to create a dimer with dual functionalities on an electrode surface for sensing applications. researchgate.net

The boronic acid moiety is also a key site for post-synthetic modification. It can form reversible covalent bonds with diols, a property exploited in the design of sensors for sugars and other biological molecules. nih.gov For example, surfaces modified with this compound can be used to capture glycoproteins. rsc.org

Key Reaction Pathways

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is a frequently used partner in this reaction. ontosight.ai This palladium-catalyzed reaction forms a carbon-carbon bond between the phenyl group of the boronic acid and an aryl or vinyl halide (or triflate), producing substituted biaryl compounds. smolecule.com

The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids. libretexts.org The general scheme for the Suzuki-Miyaura coupling of this compound involves its reaction with a coupling partner (e.g., an aryl halide) in the presence of a palladium catalyst and a base.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with this compound Derivatives

| Coupling Partner | Catalyst/Base | Solvent/Temp. | Product | Application | Yield | Source |

| Iodochromones | Pd(OAc)₂/XPhos | DMF / 100°C | Substituted 3-phenyl-4H-1-benzopyran-4-ones | Antitubercular agents | 75% | |

| Brominated thienoquinolines | [Pd(Ph₃P)₄] / K₂CO₃ | Toluene / 80°C | 4-phenylthieno[3,2-c]quinoline | Fluorescent sensors | 82% | |

| Aryl bromide | Pd(dppf)Cl₂ | THF / 60°C | Biaryl compound | Polymer semiconductors | 89% |

The pinacol ester of this compound is also widely employed in Suzuki-Miyaura reactions. scientificlabs.co.uksigmaaldrich.comlookchem.comsigmaaldrich.comlookchem.comsigmaaldrich.comchemicalbook.comresearchgate.net This derivative is often preferred due to its stability and ease of handling. It has been used in the synthesis of a variety of complex molecules, including potential antitubercular and antimicrobial compounds, as well as materials for organic electronics. sigmaaldrich.comsigmaaldrich.com For instance, it has been used to prepare substituted 3-phenyl-4H-1-benzopyran-4-ones and to synthesize s-triazine-based scaffolds with potential biological activity. sigmaaldrich.comresearchgate.net

The two functional groups of this compound, the amino group and the boronic acid, can undergo both oxidation and reduction, although the specific pathways and products depend on the reaction conditions.

The boronic acid group is susceptible to oxidation. Under certain conditions, arylboronic acids can be oxidized to the corresponding phenol (B47542). wiley-vch.de For example, 4-carboxy-2-nitrophenylboronic acid has been observed to slowly oxidize to the phenol in a basic aqueous solution. wiley-vch.de However, the stability of boronic acids towards oxidation can vary. wiley-vch.de

The amino group can also be oxidized. The oxidation of the amino group can lead to the formation of azo compounds, which can be useful in the development of sensors. For example, an electrochemical sensor for glucose, fructose (B13574), and hypochlorite (B82951) was developed based on an electrochemically dimerized this compound through an azo-functionalization route. researchgate.net

Regarding reduction, the most common synthetic route to this compound involves the reduction of 4-nitrophenylboronic acid. This reduction is typically carried out using catalytic hydrogenation with a palladium-on-carbon catalyst.

The this compound molecule offers multiple sites for substitution reactions. The amino group can act as a nucleophile, participating in reactions with various electrophiles. smolecule.com This allows for further functionalization of the molecule through acylation, alkylation, and coordination reactions.

The aromatic ring of this compound can undergo electrophilic substitution reactions. The positions on the ring that are most susceptible to substitution are influenced by the directing effects of the amino and boronic acid groups.

Furthermore, the boronic acid group itself can be considered to undergo a form of substitution in the Suzuki-Miyaura coupling, where the B(OH)₂ group is replaced by an aryl or vinyl group.

While palladium is the most common catalyst for cross-coupling reactions involving boronic acids, other transition metals, such as rhodium, can also be used to catalyze useful transformations. The pinacol ester of this compound has been used as a reagent in rhodium-catalyzed amination reactions. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comlookchem.comsigmaaldrich.comchemicalbook.com

Rhodium catalysts can be used for the 1,4-addition of arylboronic acids to α,β-unsaturated carbonyl compounds. researchgate.net Additionally, rhodium can catalyze the addition of arylboronic acids to aldehydes and imines. researchgate.net These reactions provide alternative methods for forming carbon-carbon and carbon-nitrogen bonds. While the search results mention the use of this compound pinacol ester in rhodium-catalyzed amination reactions, detailed examples and mechanisms for this specific substrate are not extensively provided in the search results. However, it is an area of active research. scientificlabs.co.uksigmaaldrich.comsigmaaldrich.comlookchem.comsigmaaldrich.comchemicalbook.comresearchgate.net

Advanced Applications of 4 Aminophenylboronic Acid in Sensing and Diagnostics

Biosensing Technologies

The versatility of 4-aminophenylboronic acid allows for its integration into various biosensing platforms. Its ability to bind with diols and polyols is leveraged to create sensors for sugars, carbohydrates, and other vital biomolecules. bath.ac.uk These sensors can be based on electrochemical, fluorescent, or piezoelectric principles, where the binding event between 4-APBA and the target molecule is translated into a measurable signal. researchgate.net For instance, 4-APBA has been incorporated into materials like reduced graphene oxide to create sensitive electrochemical interfaces for sugar detection. researchgate.netnih.gov

Sugar and Carbohydrate Sensing

The detection of sugars and carbohydrates is a critical area in medical diagnostics and food quality control. nih.govsmolecule.com 4-APBA-based sensors offer a stable and cost-effective alternative to traditional enzyme-based methods. nih.gov These synthetic receptors can be functionalized onto various surfaces and nanomaterials, including gold nanoparticles and graphene, to create highly sensitive detection systems. researchgate.netnih.gov The interaction involves the reversible formation of cyclic esters between the boronic acid and the cis-diol groups of the saccharides. rsc.orgnih.gov This binding can be detected through various methods, such as differential pulse voltammetry, fluorescence spectrometry, and surface plasmon resonance. researchgate.netnih.gov

The development of non-enzymatic glucose sensors is a major focus in diabetes management. nih.gov 4-APBA serves as a key recognition element in these systems. One common mechanism involves immobilizing 4-APBA onto an electrode surface. researchgate.net When glucose is present, it binds to the boronic acid, causing a change in the electrochemical properties of the surface, which can be measured. For example, a composite of reduced graphene oxide and 4-APBA can be used to fabricate an electrochemical sensor where the binding of glucose modulates the redox currents of a probe like Fe(CN)₆³⁻/⁴⁻. researchgate.net Another approach uses holographic sensors where hydrogels containing 4-APBA swell or shrink upon glucose binding, causing a detectable shift in diffracted light. nih.gov The sensitivity of these sensors can be exceptionally high, with some systems achieving detection limits in the nanomolar range. nih.gov

Table 1: Performance of 4-APBA Based Glucose Sensors

| Sensor Platform | Detection Method | Detection Limit (LOD) | Linear Range | Reference |

| Reduced Graphene Oxide/APBA on Glassy Carbon Electrode | Differential Pulse Voltammetry | ~800 nM | Wide | nih.gov |

| APBA-Immobilized Gold Electrode | Capacitive Measurement | 0.8 nM | 1.0 x 10⁻⁸ M - 1.0 x 10⁻³ M | nih.gov |

| 3-Aminophenyl Boronic Acid on Conducting Polymer | Electrochemical | 0.49 µM | 0.9 - 9.1 µM | researchgate.net |

4-APBA-based sensors are also effective for detecting other sugars, such as fructose (B13574), which is important for the food industry. smolecule.com Sensors utilizing glassy carbon electrodes modified with a composite of graphene oxide and this compound have been successfully used to determine the fructose content in fruit juices. researchgate.netresearchgate.netsigmaaldrich.com These electrochemical sensors demonstrate high sensitivity and a wide linear range. nih.gov For example, a sensor using differential pulse voltammetry achieved a detection limit as low as 100 nM for fructose. nih.gov Another capacitive sensor based on an APBA-immobilized gold electrode also showed high sensitivity for fructose with a detection limit of 0.6 nM. nih.gov

Table 2: Detection of Fructose using 4-APBA Based Sensors

| Sensor Platform | Target Matrix | Detection Limit (LOD) | Reference |

| Reduced Graphene Oxide/APBA on Glassy Carbon Electrode | General | 100 nM | nih.gov |

| Graphene Oxide/4-APBA on Glassy Carbon Electrode | Fruit Juices | Not Specified | researchgate.netresearchgate.net |

| APBA-Immobilized Gold Electrode | Aqueous Solution | 0.6 nM | nih.gov |

Detection of Other Biomolecules

The application of 4-APBA extends beyond simple sugar sensing to the detection of more complex biomolecules that feature diol groups, such as glycoproteins and sialic acids. mdpi.com This capability is crucial for advanced diagnostics, including the detection of viral pathogens and cancer biomarkers.

Sialic acid is a critical biomolecule that acts as a receptor for the influenza virus on host cells. rsc.orgnih.gov The hemagglutinin (HA) protein on the surface of the influenza virus binds to sialic acid residues, initiating infection. nih.gov 4-APBA can be used as a synthetic ligand to mimic this interaction for diagnostic purposes. Sensor platforms, such as Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR), have been developed by modifying gold surfaces with 4-APBA. nih.gov This functionalized surface can then bind sialic acid, creating a platform for capturing and detecting the influenza HA protein. bath.ac.uknih.gov This method provides a sensitive and rapid means for influenza diagnosis, with SPR-based sensors achieving detection limits for hemagglutinin in the sub-micromolar range. nih.gov

Table 3: Influenza Hemagglutinin (HA) Detection via Sialic Acid Recognition

| Sensor Type | Ligand System | Detection Limit (LOD) | Reference |

| Quartz Crystal Microbalance (QCM) | 4-APBA and Sialic Acid | 4.7 x 10⁻² µM | nih.gov |

| Surface Plasmon Resonance (SPR) | 4-APBA and Sialic Acid | 1.28 x 10⁻¹ µM | nih.gov |

Glycoproteins, proteins with attached carbohydrate chains (glycans), are involved in numerous biological processes, and their altered expression is often associated with diseases like cancer. mdpi.comrsc.org The boronic acid group of 4-APBA can selectively interact with the diol groups present in the glycans of glycoproteins. This property has been exploited to develop materials for the specific recognition and enrichment of glycoproteins from complex biological samples. rsc.org

Researchers have functionalized magnetic nanocomposites with 4-APBA to create adsorbents with high capacity and specificity for glycoproteins. rsc.org For instance, a magnetic nanocomposite (Fe₃O₄/ZIF-8/APBA) demonstrated a remarkably high adsorption capacity for the glycoprotein (B1211001) ovalbumin, significantly outperforming its capacity for non-glycoproteins like lysozyme. This selective binding is crucial for proteomics research, enabling the isolation of low-abundance glycoproteins for further analysis. rsc.org

Table 4: Adsorption Capacity of 4-APBA Functionalized Nanocomposites for Glycoproteins

| Nanocomposite | Target Glycoprotein | Adsorption Capacity | Reference |

| Fe₃O₄/ZIF-8/APBA | Ovalbumin (OVA) | 833.33 mg/g | |

| Fe₃O₄/ZIF-8/APBA | Transferrin (Trf) | 603.33 mg/g |

Detection of NADH and H2O2

This compound (APBA) serves as a critical component in the development of electrochemical sensors for the non-enzymatic detection of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and hydrogen peroxide (H2O2). lookchem.comscientificlabs.co.uksigmaaldrich.comalfachemic.com These molecules are of significant interest in environmental and biological analysis. nih.gov A notable approach involves the creation of aminophenol on the surface of a pre-anodized screen-printed carbon electrode (SPCE). nih.govnovanet.ca In this method, H2O2 is used to deprotect the boronic acid group of APBA, leading to the formation and adsorption of aminophenol onto the electrode. nih.gov

This modified electrode (SPCE*/AP) demonstrates enhanced electrocatalytic activity and selectivity for the dual detection of NADH and H2O2. lookchem.comnih.gov Research has shown that these sensors exhibit excellent reproducibility and selectivity. nih.gov The practical utility of this system has been validated through the analysis of NADH and H2O2 in various complex samples, including human urine and serum, cell culture media, and environmental water samples. nih.gov Furthermore, poly(this compound) nanowires grown directly on screen-printed carbon electrodes have also shown capabilities for NADH detection. acs.org

| Analyte | Sensor Platform | Linear Range | Detection Limit (S/N=3) | Source |

| NADH | SPCE/AP | 50 µM - 500 µM | 4.2 µM | nih.govnovanet.ca |

| H2O2 | SPCE/AP | 200 µM - 2 mM | 28.9 µM | nih.govnovanet.ca |

Ascorbic Acid Detection

This compound is utilized as a precursor in the synthesis of advanced nanomaterials for sensing applications, including the detection of ascorbic acid (Vitamin C). lookchem.comscientificlabs.co.uksigmaaldrich.comsmolecule.com Specifically, it is a key ingredient in the creation of boron, nitrogen, and sulfur-doped carbon dots. lookchem.comscientificlabs.co.uksigmaaldrich.com These specialized carbon dots function as highly selective and sensitive fluorescent sensors for ascorbic acid, making them valuable for analysis in food and pharmaceutical products. lookchem.comsmolecule.com

Detection of Fluoride (B91410) Ions

The inherent nature of the boronic acid group as a Lewis acid allows it to interact strongly with Lewis bases like fluoride ions, forming the basis for various fluoride sensors. researchgate.netbath.ac.uk An effective electrochemical method for fluoride ion detection employs a preanodized screen-printed carbon electrode modified with a this compound dimer (SPCE*/APBAD). researchgate.net

In this system, a chemical reaction occurs between the fluoride ions and the boronic acid, forming a fluorophenylboronate complex. researchgate.net This interaction enables the sensitive detection of fluoride. researchgate.net The practical application of such sensors has been successfully demonstrated in the analysis of fluoride content in real-world samples like toothpaste and water. researchgate.net Another innovative approach involves a fluoride-driven ionic gate, where APBA is immobilized onto a single conical nanochannel. acs.org The binding of fluoride to the boron center alters the nanochannel's surface charge and wettability, allowing it to act as a reversible switch for ion flow, thus detecting the presence of fluoride with high sensitivity and selectivity. acs.org

| Sensor Platform | Detection Principle | Linear Range | Detection Limit | Source |

| SPCE/APBAD* | Electrochemical (Complexation) | 5 µM - 30 mM | 0.3 µM | researchgate.net |

| APBA-Functionalized Nanochannel | Ionic Current Measurement | Not Specified | High Sensitivity | acs.org |

Mercury(II) Detection

A derivative of this compound, specifically this compound pinacol (B44631) ester, is employed as a reagent in the development of fluorogenic indicators for the detection of Mercury(II) ions. scientificlabs.co.ukcymitquimica.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com This detection method relies on a principle of through-bond energy transfer from a pentaquinone to a rhodamine molecule, facilitated by the presence of the boronic acid ester. scientificlabs.co.uksigmaaldrich.comchemicalbook.comsigmaaldrich.com

Sensor Platform Development

Modified Reduced Graphene Composite Materials

This compound is instrumental in preparing modified reduced graphene composite materials for sensing applications, particularly for detecting sugars. lookchem.comscientificlabs.co.ukscientificlabs.com A sensitive electrochemical interface for sugar sensing can be created by reacting graphene oxide (GO) with APBA. uni.lunih.gov This process results in a water-insoluble composite material where APBA is incorporated into a reduced graphene oxide (rGO) matrix. uni.lunih.gov

Glassy carbon electrodes modified with this rGO/APBA composite have been used for the detection of various sugars, such as fructose, mannose, and glucose, via differential pulse voltammetry. bath.ac.ukuni.lunih.gov These sensors leverage the specific, reversible covalent bonding that occurs between the boronic acid moiety and the diol groups present in sugars. lookchem.com

| Analyte | Sensor Platform | Detection Limit | Source |

| Fructose | rGO/APBA Modified Glassy Carbon Electrode | 100 nM | uni.lunih.gov |

| Mannose | rGO/APBA Modified Glassy Carbon Electrode | ~800 nM | uni.lunih.gov |

| Glucose | rGO/APBA Modified Glassy Carbon Electrode | ~800 nM | uni.lunih.gov |

Modified Carbon Electrodes

The modification of carbon electrodes with this compound or its derivatives is a common strategy for creating a wide range of electrochemical sensors. lookchem.comscientificlabs.co.uksigmaaldrich.comalfachemic.com These platforms are valued for their enhanced electrocatalytic activity and selectivity. lookchem.com

Several types of modified carbon electrodes have been developed:

Aminophenol Adsorbed Electrodes : As detailed previously, pre-anodized screen-printed carbon electrodes (SPCEs) can be modified with aminophenol derived from APBA for the dual detection of NADH and H2O2. lookchem.comnih.govnovanet.ca

APBA Dimer Modified Electrodes : SPCEs modified with an electrochemically generated dimer of APBA are effective for detecting fluoride ions. researchgate.net A similar electrode, functionalized with an azo-dimer of APBA, has been designed for sensing glucose and fructose. researchgate.net

Poly(this compound) Nanowires : An eco-friendly method has been developed to directly polymerize APBA onto the surface of a disposable screen-printed carbon electrode, forming nanowires. acs.org This approach avoids the use of harsh chemicals like fluoride and has demonstrated sensing capabilities for multiple analytes, including NADH and fluoride ions. acs.org

Graphene Composite Electrodes : Glassy carbon electrodes modified with a composite of reduced graphene oxide and APBA are used for sensitive sugar detection. uni.lunih.gov

| Electrode Modification | Target Analytes | Key Feature | Source(s) |

| Aminophenol on SPCE | NADH, H2O2 | Dual, non-enzymatic detection | lookchem.comnih.gov |

| APBA Dimer on SPCE | Fluoride Ions | High sensitivity via complexation | researchgate.net |

| Azo-Dimer of APBA on SPCE | Glucose, Fructose | Voltammetric sensing | researchgate.net |

| Poly(APBA) Nanowires on SPCE | NADH, Fluoride, Fructose | Eco-friendly, fluoride-free synthesis | acs.org |

| rGO/APBA on Glassy Carbon | Fructose, Mannose, Glucose | High sensitivity for sugars | uni.lunih.gov |

Carbon Dot Sensors

Carbon dots (CDs) are a class of zero-dimensional carbon nanoparticles, typically smaller than 10 nm, that have garnered attention for their favorable properties, including high water-solubility, biocompatibility, and tunable luminescence. nih.gov The surface of CDs can be functionalized to enhance their selectivity and sensitivity for specific analytical applications. nih.gov

This compound hydrochloride is utilized as a precursor in the synthesis of heteroatom-doped carbon dots. sigmaaldrich.comscientificlabs.co.uk Specifically, it has been used to create boron, nitrogen, and sulfur-doped carbon dot sensors. sigmaaldrich.com These sensors have been successfully applied for the detection of ascorbic acid. nih.govsigmaaldrich.com The sensing mechanism in one instance involved dual-mode detection (colorimetric and fluorescent), where the quantum yield of the CDs changed from 0.7% to 2.3% in the presence of ascorbic acid. nih.gov

Table 1: 4-APBA Based Carbon Dot Sensor Applications

| Precursors | Analyte | Key Finding |

| 2,5-diaminobenzene sulphonic acid, this compound hydrochloride | Ascorbic Acid | Development of a dual-mode sensor (colorimetric and "turn-on" fluorescent). nih.gov |

| Boron, nitrogen, and sulfur dopants from 4-APBA hydrochloride | Ascorbic Acid | Creation of a B, N, and S-doped carbon dot sensor. sigmaaldrich.comscientificlabs.co.uk |

Functionalized Magnetic Nanocomposites

The integration of 4-APBA with magnetic nanoparticles creates powerful tools for the specific recognition, enrichment, and detection of biomolecules. These nanocomposites combine the selective binding of the boronic acid moiety with the ease of separation offered by magnetic materials.

A notable example is a novel magnetic nanocomposite, Fe₃O₄/ZIF-8/APBA, which was fabricated for the specific recognition of glycoproteins. rsc.org This material demonstrated a high saturation magnetization of 51.41 emu g⁻¹ and exhibited a remarkable adsorption capacity for glycoproteins such as ovalbumin (OVA) and transferrin (Trf), while showing low affinity for non-glycoproteins. rsc.org Another approach utilized a polyethylene (B3416737) glycol (PEG) mediator to create an APBA-functionalized magnetic nanomaterial for the detection of Staphylococcus aureus, achieving a low detection limit in various food and water samples. mdpi.com

More recently, 4-APBA has been used as a broad-spectrum recognition molecule in a multiplex lateral flow immunoassay (LFIA) for universal virus detection. acs.orgnih.gov This platform uses a two-dimensional graphene oxide-based magnetic fluorescent nanofilm coupled with 4-APBA to capture viral glycoproteins, enabling the ultrasensitive detection of multiple viruses, including SARS-CoV-2, within 20 minutes. acs.orgnih.gov

Table 2: Performance of 4-APBA Functionalized Magnetic Nanocomposites

| Nanocomposite | Target Analyte | Performance Metric |

| Fe₃O₄/ZIF-8/APBA | Glycoproteins (Ovalbumin, Transferrin) | Adsorption Capacity: 833.33 mg/g (OVA), 603.33 mg/g (Trf). |

| APBA-PEG-MN | Staphylococcus aureus | Limit of Detection: 270 CFU/mL. mdpi.com |

| GF@DQD-APBA | Viruses (e.g., SARS-CoV-2) | Limit of Detection: Down to pg/mL level. acs.orgnih.gov |

Functionalized Multi-Walled Carbon Nanotubes

Multi-walled carbon nanotubes (MWCNTs) functionalized with 4-APBA serve as highly effective platforms for electrochemical sensors due to their large surface area and excellent electrical conductivity. researchgate.netresearchgate.net These properties enhance the sensitivity of detection for various analytes. researchgate.net

A portable electrochemical system was developed using functionalized MWCNTs and this compound dimers for the accurate measurement of sulfide. researchgate.net This sensor demonstrated excellent electrocatalytic activity and antifouling properties, achieving a low detection limit of 2.3 µM over a linear range of 10 µM to 2 mM. researchgate.net In another application, MWCNTs modified with a boronic acid derivative were used to create a disposable electrochemical biosensor for detecting glycated hemoglobin. researchgate.net Such sensors leverage the specific binding interaction between the boronic acid and the diol groups on the target molecules. researchgate.net

Table 3: 4-APBA Functionalized MWCNT Sensor Characteristics

| Sensor Platform | Analyte | Linear Range | Limit of Detection |

| Functionalized MWCNTs with 4-APBA dimers | Sulfide | 10 µM to 2 mM | 2.3 µM |

| Boronic acid derivative-modified MWCNT screen printed carbon electrode (SPCE) | Glycated Hemoglobin | Not Specified | Not Specified |

Ionic Gates in Nanochannels

4-APBA has been instrumental in the design of "smart" nanochannels that can act as ionic gates, controlling ion flow in response to specific chemical stimuli. acs.orgnih.govacs.org A fluoride-driven ionic gate was developed by immobilizing 4-APBA onto the surface of a single conical polyimide nanochannel. acs.orgnih.govacs.org

The operating principle is based on a change in the surface chemistry of the nanochannel. acs.orgnih.gov In the absence of fluoride ions (F⁻), the boronic acid groups are neutral. acs.org When F⁻ is introduced, the boron center binds the fluoride, causing its hybridization to change from sp² to sp³. acs.orgnih.govacs.org This transformation results in the formation of negatively charged adducts on the nanochannel surface. acs.orgnih.gov The resulting change in surface charge and wettability allows the nanochannel to reversibly switch between a low-current "off" state and a high-current "on" state. acs.orgnih.govacs.org This system functions as a highly sensitive and selective sensor for fluoride ions. acs.orgnih.gov

Fluorescent Probes and Imaging

The inherent properties of 4-APBA and its derivatives allow for their use in creating fluorescent probes for various biological detection and imaging applications. biosynth.com

Hydrogen Bond Detection in Proteins

This compound hydrochloride can function as a fluorescent probe for the detection of hydrogen bonds within proteins. biosynth.com This application is crucial for studying protein structure, function, and interactions.

Detection of Viruses

The ability of 4-APBA to bind with sialic acid, a sugar molecule often present on viral surface proteins, has been exploited for virus detection. biosynth.comnih.gov It has been used as a fluorescence probe for the general detection of viruses. biosynth.com

More specifically, sensor platforms have been developed for the influenza A virus by targeting its major protein, hemagglutinin. nih.govbath.ac.uk In these sensors, 4-APBA is used as a ligand to immobilize sialic acid onto the sensor surface, creating a specific capture point for the virus. nih.govbath.ac.uk The binding of hemagglutinin is then measured using techniques like Quartz Crystal Microbalance (QCM) and Surface Plasmon Resonance (SPR). nih.govbath.ac.uk Additionally, as mentioned previously, 4-APBA functionalized on magnetic quantum dots serves as a universal capture agent for the broad-spectrum detection of viruses in a highly sensitive lateral flow assay format. acs.orgnih.gov

Table 4: 4-APBA in Virus Detection Systems

| Detection Platform | Target Virus / Protein | Method | Limit of Detection |

| 4-APBA modified gold surface | Influenza A / Hemagglutinin | QCM | 4.7 × 10⁻² μM. nih.gov |

| 4-APBA modified gold surface | Influenza A / Hemagglutinin | SPR | 1.28 × 10⁻¹ μM. nih.gov |

| Graphene oxide magnetic fluorescent nanofilm (GF@DQD-APBA) | Multiple viruses (e.g., SARS-CoV-2) | LFIA | Down to pg/mL level. acs.orgnih.gov |

Fetal Bovine Serum Analysis

The analytical utility of this compound (4-APBA) and its derivatives extends to the complex matrix of fetal bovine serum (FBS), a common supplement in cell culture media. The inherent ability of the boronic acid moiety to interact with diol-containing molecules, such as glycoproteins and sugars, allows for the development of sensors capable of detecting key analytes within this biologically rich environment. Research has demonstrated the viability of using sensors functionalized with aminophenylboronic acid isomers for quantitative analysis in FBS, showcasing their potential in monitoring cell culture conditions and other diagnostic applications.

One of the primary challenges in bio-sensing is the potential for interference from the multitude of proteins and other biomolecules present in complex samples like serum. Studies have addressed this by evaluating the performance of 4-APBA-based sensors in the presence of FBS to assess their selectivity and recovery capabilities.

For instance, the detection of specific proteins, such as the 20S proteasome, has been successfully demonstrated using an immunosensor built upon a foundation of a closely related isomer, 4-mercaptophenylboronic acid (4-MPBA). In these studies, the sensor's performance was validated by conducting recovery experiments in fetal bovine serum. A known concentration of the 20S proteasome was added to the serum, and the sensor's ability to accurately measure the spiked amount was determined. The high recovery rates indicate the sensor's resilience to the matrix effects of FBS. mdpi.com

Similarly, sensors utilizing aminophenylboronic acid-functionalized nanomaterials have been developed for the analysis of crucial biomolecules. For example, a sensor employing 3-aminophenylboronic acid-functionalized single-wall carbon nanotubes has been used for glucose detection in serum. rsc.org Recovery studies are a critical part of validating the practical applicability of such sensors.

The following table summarizes the recovery results from a study on an immunosensor for the 20S proteasome in fetal bovine serum, demonstrating the accuracy of the analytical method.

Table 1: Recovery of 20S Proteasome in Fetal Bovine Serum

| Sample | Added (µg/mL) | Found (µg/mL) | Recovery (%) |

|---|---|---|---|

| 1 | 5.0 | 5.1 | 102 |

| 2 | 50.0 | 50.5 | 101 |

Data sourced from a study on a 4-mercaptophenylboronic acid-based immunosensor. mdpi.com

In addition to protein detection, aminophenylboronic acid-based systems have been explored for their ability to bind and detect glycoproteins, which are abundant in fetal bovine serum. Fetuin, a major glycoprotein in fetal bovine serum, contains both N- and O-glycan chains, making it a target for boronic acid-based recognition. scispace.com The interaction between the boronic acid groups and the carbohydrate moieties of glycoproteins forms the basis for their detection and quantification.

Furthermore, the general applicability of this compound hydrochloride as a fluorescent probe for the detection of fetal bovine serum has been noted, suggesting its utility in broader screening applications. biosynth.com While detailed quantitative data for a wide range of analytes in FBS using a single 4-APBA based platform is an area of ongoing research, these findings underscore the compound's significant potential in analytical systems designed to operate in complex biological fluids.

Catalytic Applications of 4 Aminophenylboronic Acid and Its Analogs

Organic Synthesis Catalysis

4-Aminophenylboronic acid and its derivatives have emerged as valuable catalysts in several key synthetic reactions, most notably in the formation of carbon-carbon and carbon-nitrogen bonds.

One of the most prominent applications of this compound is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation. ontosight.ai In these reactions, the boronic acid acts as the organoboron partner, coupling with aryl halides or triflates. To prevent interference of the amino group with the palladium catalyst, the more stable pinacol (B44631) ester derivative, this compound pinacol ester (APBPE), is often employed, which enhances both stability and reactivity.

The utility of these compounds is demonstrated in the synthesis of complex molecules. For instance, APBPE reacts with iodochromones in a palladium-catalyzed Suzuki-Miyaura cross-coupling to yield substituted 3-phenyl-4H-1-benzopyran-4-ones, which are investigated for their potential as antitubercular agents. sigmaaldrich.com Similarly, it is used to synthesize 1,2,4-benzotriazine (B1219565) 1-oxides, related to the antitumor agent tirapazamine, by coupling with halogenated benzotriazines. nih.gov The conditions for these reactions are generally mild and yield good results, showcasing the robustness of this catalytic system.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions Using this compound Derivatives

| Aryl Halide Partner | Boronic Acid Derivative | Catalyst System | Product Type | Yield | Reference(s) |

| Iodochromones | This compound pinacol ester | Pd catalyst | Substituted 3-phenyl-4H-1-benzopyran-4-ones | Not specified | sigmaaldrich.com |

| 3-Bromo-1,2,4-benzotriazine 1-oxide | 4-(N-Boc-amino)phenylboronic acid | Pd(OAc)₂ / SPhos | Substituted 1,2,4-benzotriazine 1-oxide | 61% | nih.gov |

| Brominated thienoquinolines | This compound pinacol ester | [Pd(Ph₃P)₄] / K₂CO₃ | 4-phenylthieno[3,2-c]quinoline | 82% |

Aminoboronic acids have been identified as effective catalysts for the direct formation of amides from carboxylic acids and amines, a process that avoids the use of stoichiometric activating agents and improves atom economy. acs.orgucl.ac.uk The catalytic cycle is thought to involve the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine. rsc.org

Research by Whiting and others has shown that the electronic properties of the arylboronic acid catalyst significantly influence the reaction rate. rsc.org Electron-deficient arylboronic acids generally exhibit higher catalytic activity. For example, a para-trifluoromethyl-substituted N,N-diisopropylbenzylaminoboronic acid was found to be more active than the unsubstituted version for the amidation of 4-phenylbutyric acid and benzylamine. rsc.org This tunability allows for the optimization of catalysts for specific, challenging substrates, such as the amidation of poorly nucleophilic anilines. rsc.orgresearchgate.net

Table 2: Effect of Arylboronic Acid Catalyst on Direct Amidation Yield Reaction: Benzoic Acid + Aniline (B41778) → N-Phenylbenzamide

| Catalyst | Catalyst Loading | Solvent | Yield (%) | Reference(s) |

| N,N-Diisopropylbenzylaminoboronic acid | Not specified | Toluene | Good | rsc.org |

| 2,4-Bis(trifluoromethyl)phenylboronic acid | 15 mol % | 2-MeTHF | Good to Excellent | researchgate.net |

| Simple Boronic Acid | Not specified | Toluene | High (for aliphatic amines) | researchgate.net |

Bifunctional Catalysis

The true catalytic potential of this compound and its analogs is realized in bifunctional catalysis, where both the amino and boronic acid moieties participate actively and cooperatively in the reaction mechanism. acs.orgdur.ac.uk This dual activation model, combining a Lewis acid site (boron) and a Brønsted acid/base or enamine-forming site (amine), enables a range of complex transformations. acs.orgnih.gov

Aminoboronic acids can catalyze aldol (B89426) reactions by acting through the in situ formation of a boronate enolate. acs.orgresearchgate.net In this mechanism, the boronic acid first reacts with the ketone to form a boronate enolate. Simultaneously, the catalyst's amino group can activate the aldehyde partner via hydrogen bonding, bringing the two reactants into close proximity within an organized transition state. nih.gov This dual activation facilitates the C-C bond formation with high efficiency and, in some cases, diastereoselectivity. nih.gov Whiting and co-workers demonstrated this principle using an N-butyl-1-benzimidazole-2-phenylboronic acid complex to catalyze aldol reactions in water, proposing a transition state that leads to syn diastereoselectivity. nih.gov

By employing chiral aminoboronic acid derivatives, the aldol reaction can be rendered asymmetric. acs.org In these systems, the chiral secondary amine moiety of the catalyst reacts with a ketone to form a chiral enamine intermediate, a well-established strategy in organocatalysis. acs.orgresearchgate.netnih.gov The boronic acid function then acts as a Lewis acid, coordinating to the aldehyde and directing its facial approach to the enamine. This bifunctional activation within a chiral framework allows for high levels of enantiocontrol. researchgate.netresearchgate.net For example, homoboroproline, a proline-based amino boronic acid derivative, has been shown to be an efficient catalyst for asymmetric aldol reactions, highlighting the potential for creating tunable catalysts for stereoselective synthesis. dur.ac.ukresearchgate.net

Table 3: Asymmetric Nitro-Michael Addition Catalyzed by Homoboroproline (A reaction mechanistically related to the aldol reaction)

| Nitroalkene Substrate | Catalyst | Catalyst Loading | Conversion (%) | Enantiomeric Excess (e.e. %) | Reference(s) |

| β-Nitrostyrene | (R)-Homoboroproline | 5 mol % | Complete | up to 67% | worktribe.com |

A sophisticated application of bifunctional catalysis is the kinetic resolution of racemic amines. acs.org This is achieved through the direct, asymmetric formation of an amide bond between a racemic amine and an achiral carboxylic acid, catalyzed by a chiral aminoboronic acid. researchgate.netnih.gov

In a key study, a planar chiral ferrocene-derived aminoboronic acid was used as the catalyst. researchgate.net This catalyst selectively activates one enantiomer of the racemic amine for acylation more rapidly than the other. The bifunctional nature of the catalyst is crucial: the boronic acid activates the carboxylic acid, while the chiral amine moiety on the ferrocene (B1249389) backbone interacts with the racemic amine, creating diastereomeric transition states that lead to the selective acylation of one enantiomer. researchgate.netnih.gov This method provides a powerful route to enantiomerically enriched amines and amides under mild conditions. researchgate.net

Table 4: Kinetic Resolution of Racemic Amines via Asymmetric Amidation Catalyst: Planar Chiral Ferrocene-derived Aminoboronic Acid

| Racemic Amine | Achiral Carboxylic Acid | Product Amide Enantiomeric Excess (e.e. %) | Reference(s) |

| α-Substituted benzylamines | Benzoic Acid | Low to Moderate | researchgate.net |

| α-Alkylamine | Benzoic Acid | 41% | rsc.org |

Medicinal Chemistry and Biological Research Applications of 4 Aminophenylboronic Acid

Enzyme Inhibition and Modulation

The interaction of 4-aminophenylboronic acid and its derivatives with enzymes is a significant area of study. The boronic acid group can form stable, reversible covalent bonds with the hydroxyl groups of serine residues within the active sites of certain enzymes, leading to their inhibition. smolecule.com This mechanism is central to their potential therapeutic applications, particularly in diseases where regulating enzyme activity is beneficial. smolecule.com

Derivatives of this compound have been investigated as potential inhibitors of serine proteases, which are crucial enzymes in the blood coagulation cascade. ontosight.ai Key targets in this pathway include thrombin and Factor Xa. nih.govnih.gov The inhibition of these proteases is a primary strategy for developing anticoagulant therapies. nih.govnih.gov The boronic acid functional group allows these compounds to interact with serine residues in the active sites of these enzymes, potentially leading to their inhibition. smolecule.com Research has focused on designing peptide boronic acids that can effectively target trypsin-like serine proteases, including thrombin. epo.org

This compound and its derivatives can modulate cellular functions by interfering with signaling pathways. The ability of boronic acids to interact with various biological molecules allows them to be used as tools to disrupt or study these complex systems. bath.ac.uk For instance, research has explored the use of aminoboronic acids as inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-1 (VEGFR-1), which are critical components of signaling pathways that regulate cell growth and angiogenesis. nih.govchemicalbook.com A study on aminoboronic acid derivatives demonstrated selective inhibition, where certain compounds preferentially inhibited either EGFR or VEGFR-1 tyrosine kinases. nih.gov Another example involves the use of m-aminophenylboronic acid resin to isolate catechol-modified protein adducts, which are implicated in redox signaling pathways related to cardiac conditions. nih.gov

Therapeutic Potential

The unique properties of this compound have led to the investigation of its derivatives for a variety of therapeutic applications, including cancer, microbial infections, and viral diseases.

Derivatives of aminophenylboronic acids have shown potential as antitumor agents. Research has demonstrated that these compounds can exhibit selective cytotoxicity against various human and murine cancer cell lines. This selective action makes them promising candidates for further development in cancer therapy. this compound serves as a key building block in the synthesis of pharmaceuticals, including anti-cancer agents, due to its ability to effectively interact with biological targets. chemimpex.com Furthermore, research has been conducted on aminoboronic acids as inhibitors of growth-factor receptors like EGFR and VEGFR-1, which are involved in tumor growth and angiogenesis. nih.gov

Table 1: Inhibitory Activity of Aminoboronic Acid Derivatives Against Receptor Tyrosine Kinases

| Compound | Target Kinase | Activity |

|---|---|---|

| 4-Methoxy-3-((2-methoxyphenylamino)methyl)phenylboronic acid | EGFR | Inhibited EGFR tyrosine kinase at 1.0 µg/mL. nih.gov |

| 4-(2,5-dihydroxybenzylamino)phenylboronic acid | Flt-1 (VEGFR-1) | Inhibited Flt-1 protein kinase at 1.0 µg/mL. nih.gov |

| Lavendustin pharmacophore 1 | EGFR and Flt-1 | Inhibited both kinases at 1.0 µg/mL. nih.gov |

The antimicrobial potential of compounds derived from this compound has been another area of active research. Studies have explored the use of its pinacol (B44631) ester derivative in palladium-catalyzed reactions to synthesize compounds with potential antimicrobial and antitubercular properties. scientificlabs.co.ukchemicalbook.comsigmaaldrich.comsigmaaldrich.com Research involving quinolino aminobenzoxaboroles, synthesized using 4-APBA derivatives, showed that some of the resulting compounds exhibited selective activity against M. smegmatis, an actinobacterium related to the bacterium that causes tuberculosis. ambeed.com Additionally, studies have investigated the activity of aminophenylboronic acid derivatives against bacteria such as E. coli and B. subtilis.

Derivatives of this compound have demonstrated notable potential in antiviral and antitubercular research. Specifically, its pinacol ester has been used as a key reagent in the synthesis of novel compounds with anti-HIV activity. nih.gov In one study, a series of new diarylpyrimidine (DAPY) derivatives containing a boronate group were synthesized and evaluated for their ability to inhibit HIV-1. nih.gov These compounds were designed based on the structure of the non-nucleoside reverse transcriptase inhibitor (NNRTI) etravirine. nih.govresearchgate.net

One derivative, designated 4a , was particularly effective, showing potent activity against wild-type HIV-1 and several mutant strains that are resistant to other drugs. nih.govresearchgate.net This compound exhibited an EC₅₀ value of 0.009 µM against wild-type HIV-1, which was significantly better than nevirapine (B1678648) and comparable to etravirine. nih.gov Furthermore, amino phenylboronic acid-modified carbon dots have been developed as a nanoparticle-based inhibitor of HIV-1 entry. acs.org

In the context of tuberculosis, the pinacol ester of this compound is utilized in palladium-catalyzed Suzuki cross-coupling reactions to create potential antitubercular compounds. scientificlabs.co.ukchemicalbook.comsigmaaldrich.comsigmaaldrich.com

Table 2: Anti-HIV-1 Activity of Selected Boronate-Containing Derivatives

| Compound | Target Strain | EC₅₀ (µM) | Cytotoxicity (CC₅₀) (µM) |

|---|---|---|---|

| 4a | HIV-1 IIIB (Wild-type) | 0.009 nih.gov | > 238 nih.gov |

| 4a | L100I mutant | 0.005 researchgate.net | Not Reported |

| 4a | K103N mutant | 0.648 researchgate.net | Not Reported |

| 4a | Y181C mutant | 1.61 nih.gov | Not Reported |

| 4a | E138K mutant | 0.021 nih.gov | Not Reported |

| 4b | F227L + V106A mutant | 3.21 researchgate.net | Not Reported |

| 4b | RES056 mutant | 2.30 researchgate.net | Not Reported |

| Nevirapine (NVP) | HIV-1 IIIB (Wild-type) | 0.151 nih.gov | Not Reported |

| Etravirine (ETR) | HIV-1 IIIB (Wild-type) | 0.004 nih.gov | > 4.6 nih.gov |

| Efavirenz (EFV) | HIV-1 IIIB (Wild-type) | 0.003 nih.gov | Not Reported |